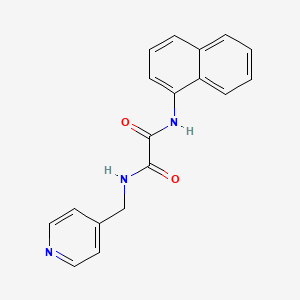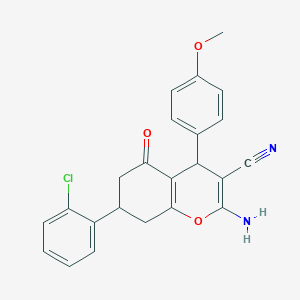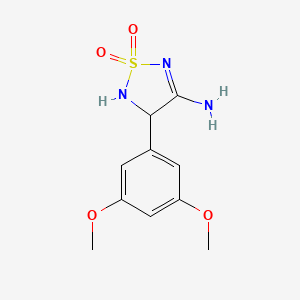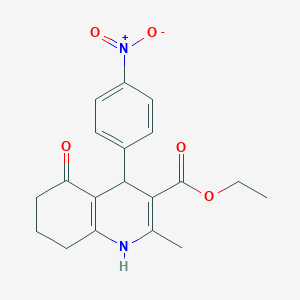
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in the agricultural industry. It is known for its broad-spectrum activity against a wide range of pests, including insects, mites, and nematodes. Despite its widespread use, there is still much to be learned about the synthesis, mechanism of action, and physiological effects of Cloethocarb.
Wirkmechanismus
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate acts as an acetylcholinesterase inhibitor, which means that it interferes with the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects on pests. It has been shown to cause a decrease in the activity of acetylcholinesterase, as well as an increase in the activity of detoxifying enzymes such as glutathione S-transferase. It has also been shown to cause oxidative stress and damage to the cellular membranes of pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate in lab experiments is its broad-spectrum activity, which makes it useful for testing against a wide range of pests. However, its use is limited by its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of its potential use as a nematicide, as well as its effects on non-target organisms such as bees and other pollinators. Additionally, there is a need for further research on the biochemical and physiological effects of 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on pests, as well as the mechanisms of resistance that may develop over time.
Synthesemethoden
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2-(2-chlorophenoxy)ethanol and 3,4-dichlorophenyl isocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, spider mites, and whiteflies. It has also been studied for its potential use as a nematicide, as it has been shown to be effective against root-knot nematodes.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-11-6-5-10(9-13(11)18)19-15(20)22-8-7-21-14-4-2-1-3-12(14)17/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJXKUJOJVLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)
![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)

